An In-Depth Technical Guide to 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine
An In-Depth Technical Guide to 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine
Executive Summary: This document provides a comprehensive technical overview of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine, a biphenyl derivative of significant interest in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, outline robust synthetic and analytical methodologies, and discuss its applications as a molecular scaffold for therapeutic agent development. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's scientific context and practical utility.
Introduction to a Key Medicinal Scaffold
The biphenyl moiety is a privileged scaffold in modern drug discovery, forming the structural core of numerous approved therapeutic agents. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Within this important class of compounds, 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine emerges as a particularly valuable building block.
This compound is characterized by two key functional groups positioned at opposite ends of the biphenyl system: a primary amine at the 2-position and a strongly electron-withdrawing methylsulfonyl group at the 4'-position. This specific arrangement imparts a unique electronic and steric profile, making it an attractive starting point for library synthesis and structure-activity relationship (SAR) studies. The amine group serves as a versatile synthetic handle for further modification and can act as a crucial hydrogen bond donor in ligand-receptor interactions[1]. Conversely, the methylsulfonyl group often enhances binding affinity and improves pharmacokinetic properties by engaging in specific electronic interactions and serving as a hydrogen bond acceptor[1][2]. This guide will detail the core knowledge required to effectively utilize this compound in a research and development setting.
Physicochemical and Structural Properties
The identity and utility of a chemical compound are fundamentally defined by its physical and structural characteristics. 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is most commonly handled as its hydrochloride salt to improve stability and solubility[1].
Below is a summary of its key quantitative data:
| Property | Value (Free Amine) | Value (Hydrochloride Salt) | Reference |
| Molecular Formula | C₁₃H₁₃NO₂S | C₁₃H₁₄ClNO₂S | [3] |
| Molecular Weight | 247.32 g/mol | 283.77 g/mol | [1][3] |
| IUPAC Name | 2-(4-methylsulfonylphenyl)aniline | 2-(4-methylsulfonylphenyl)aniline;hydrochloride | [1] |
| CAS Number | 893735-88-1 (for 3-amine isomer) | 139769-14-5 | [1][3] |
| Canonical SMILES | CS(=O)(=O)c1ccc(cc1)c2ccccc2N | CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2N.Cl | [1] |
| Solubility | --- | Soluble in water and organic solvents | [1] |
The structural arrangement of the amine and methylsulfonyl groups is critical to its function. The methylsulfonyl substituent is a potent electron-withdrawing group, which significantly modulates the electronic properties of the distal phenyl ring and influences the overall molecular polarity[1].
Caption: Figure 1: 2D Structure of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine.
Synthesis and Characterization
A reliable and efficient synthesis is paramount for the practical application of any chemical building block. The construction of the central biphenyl core is the key challenge, for which the Suzuki-Miyaura cross-coupling reaction is the preeminent and most logical choice. This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields, making it an industry standard for C-C bond formation.
Retrosynthetic Analysis
A logical retrosynthetic strategy involves disconnecting the biphenyl C-C bond, leading to two primary synthetic routes. This approach breaks the target molecule down into commercially available or readily accessible starting materials.
Caption: Figure 2: Retrosynthetic analysis for the synthesis of the target compound.
Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling
The following protocol describes a robust method for synthesizing the target compound, based on well-established procedures for analogous biphenyls[4]. Route A is often preferred due to the commercial availability and stability of the boronic acid partner.
Objective: To synthesize 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine via palladium-catalyzed Suzuki-Miyaura cross-coupling.
Materials:
-
2-Bromoaniline (or N-Boc-2-bromoaniline for a protected route)
-
4-(Methylsulfonyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (for salt formation/deprotection)
Caption: Figure 3: Experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4-(methylsulfonyl)phenylboronic acid (1.2 equivalents), 2-bromoaniline (1.0 equivalent), and potassium carbonate (2.5 equivalents).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable aryl halide. The base is essential for the transmetalation step of the catalytic cycle.
-
-
Solvent and Catalyst Addition: Add the dioxane/water solvent mixture. The system is then deoxygenated by bubbling nitrogen gas through the solution for 15-20 minutes.
-
Causality: Oxygen can oxidize the Pd(0) active catalyst, so an inert atmosphere is critical for catalytic efficiency.
-
-
Catalysis: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 8 mol%).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry.
Applications in Research and Drug Development
4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is not an end-product but a strategic starting material. Its value lies in its potential to be elaborated into more complex molecules with tailored biological activities.
Scaffold for SAR Studies
The compound is an ideal scaffold for generating libraries of analogues to probe structure-activity relationships. The primary amine at the 2-position can be readily functionalized via acylation, alkylation, or sulfonylation to explore how different substituents in this region affect target binding and activity. This systematic modification is a cornerstone of lead optimization in drug discovery.
Caption: Figure 4: Logical flow of using the compound as a scaffold in SAR studies.
Precursor to Bioactive Molecules
The structural motifs within this compound are present in molecules investigated for various therapeutic targets.
-
COX-2 Inhibitors: The 4-(methylsulfonyl)phenyl group is a hallmark of selective COX-2 inhibitors (e.g., Celecoxib, Rofecoxib). This group fits into a specific secondary pocket of the COX-2 enzyme active site, conferring selectivity over the COX-1 isoform[2]. This makes the title compound an excellent starting point for novel anti-inflammatory agents.
-
Carbonic Anhydrase Inhibitors: Biphenyl sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of carbonic anhydrases (CAs), which are targets for treating glaucoma, epilepsy, and some cancers[5][6].
-
Other Potential Applications: Due to its versatile structure, the compound has been explored for its potential antimicrobial and anti-inflammatory properties and as a scaffold for kinase inhibitors and other targeted therapies[1].
Handling and Safety
As with any laboratory chemical, 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine should be handled with appropriate care. While specific toxicity data for this exact compound is limited, data from analogous structures like 4-(methylsulfonyl)aniline and other biphenyl amines provide a basis for safe handling procedures[7][8][9].
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves[10].
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[8][11]. Avoid contact with skin and eyes[7].
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[10]. The use of the hydrochloride salt is recommended for enhanced long-term stability[1].
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is a high-value chemical intermediate with significant strategic importance for medicinal chemistry and drug development. Its well-defined structure, featuring a versatile primary amine and a bio-relevant methylsulfonyl group, makes it an exceptional scaffold for the synthesis of novel therapeutic candidates. A firm understanding of its physicochemical properties, coupled with robust synthetic methodologies like the Suzuki-Miyaura coupling, empowers researchers to fully leverage its potential in the pursuit of new medicines.
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- PubChem. ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine. National Center for Biotechnology Information.
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